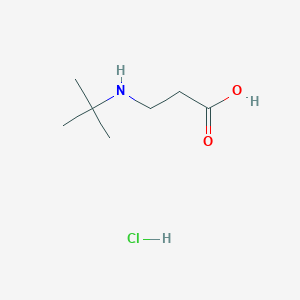

3-(Tert-butylamino)propanoic acid hydrochloride

Descripción general

Descripción

3-(Tert-butylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol . It is also known by its IUPAC name, N-(tert-butyl)-beta-alanine hydrochloride . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butylamino)propanoic acid hydrochloride typically involves the reaction of tert-butylamine with beta-alanine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

3-(Tert-butylamino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(Tert-butylamino)propanoic acid hydrochloride has been investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

1.1. Antimicrobial Activity

Recent studies have highlighted the compound's potential in antimicrobial photodynamic therapy (aPDT). It has been noted for its ability to enhance the effectiveness of light-activated antimicrobial agents against bacterial infections. The incorporation of this compound into therapeutic formulations has shown promising results against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) .

1.2. Neuroprotective Effects

Research indicates that derivatives of this compound exhibit neuroprotective properties. These compounds have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biochemical Applications

This compound is utilized in biochemical assays and as a building block in peptide synthesis.

2.1. Peptide Synthesis

The compound serves as an important intermediate in the synthesis of peptides and other bioactive molecules. Its structure allows for the incorporation into various peptide sequences, enhancing stability and bioavailability.

2.2. Enzyme Inhibition Studies

This compound has been used in studies to evaluate enzyme inhibition mechanisms, particularly those involved in metabolic pathways related to amino acid metabolism. Its ability to act as a substrate or inhibitor provides insights into enzyme kinetics and regulation.

Material Science

In addition to its biological applications, this compound is explored for its role in material science.

3.1. Polymer Chemistry

The compound can be used as a monomer in the synthesis of polymers with specific properties, such as improved thermal stability and mechanical strength. Research into polymer composites incorporating this compound has shown enhanced performance characteristics suitable for various industrial applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 3-(tert-butylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

3-(tert-Butylamino)-1-propanol hydrochloride: Similar in structure but with a hydroxyl group instead of a carboxyl group.

3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid: Contains a benzyl group and a tert-butoxycarbonyl group.

Uniqueness

3-(Tert-butylamino)propanoic acid hydrochloride is unique due to its specific tert-butyl and carboxyl functional groups, which confer distinct chemical properties and reactivity compared to similar compounds .

Actividad Biológica

3-(Tert-butylamino)propanoic acid hydrochloride (CAS No. 51482-99-6) is a hydrochloride salt of an amino acid derivative that has garnered attention for its significant biological activity, particularly in neurobiology. This compound's unique structural properties, including a tert-butyl group attached to an amino group, enhance its lipophilicity and membrane permeability, making it a valuable candidate for various biochemical applications.

- Molecular Formula : C₇H₁₆ClNO₂

- Molecular Weight : 181.66 g/mol

The compound is characterized by its ability to interact effectively with biological systems due to its structural similarity to natural amino acids, allowing it to influence neurotransmitter systems and neuronal signaling pathways.

This compound functions as an inhibitor of certain neurotransmitter receptors. Its mechanism involves modulation of synaptic transmission, which can impact neuronal signaling and potentially lead to therapeutic applications in treating neurological disorders. The compound's ability to penetrate the blood-brain barrier enhances its relevance in neuropharmacology.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neurotransmitter Interaction : Acts on neurotransmitter receptors, influencing synaptic transmission.

- Potential Therapeutic Applications : Investigated for its role in neurological disorders due to its inhibitory effects on specific receptor pathways.

Case Studies and Experimental Data

Recent studies have focused on the compound's effects on various biological targets. For instance, research has demonstrated that it can modulate the activity of neurotransmitter systems, which is critical for understanding its potential therapeutic applications.

-

Neurobiology Studies :

- In vitro studies indicate that this compound can inhibit excitatory neurotransmission, suggesting a role in conditions characterized by excessive neuronal activity.

- Animal model studies have shown that administration of this compound can lead to reduced anxiety-like behaviors, indicating potential use in anxiety disorders.

-

Pharmacological Evaluations :

- A pharmacological evaluation revealed that the compound exhibits dose-dependent effects on neurotransmitter release, with lower doses enhancing synaptic activity while higher doses may lead to inhibition.

Comparative Analysis with Similar Compounds

The following table highlights structural similarities between this compound and other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Aminopropanoic Acid | C₃H₇NO₂ | Simple amino acid structure; involved in metabolism |

| 4-Aminobutyric Acid | C₄H₉NO₂ | GABA precursor; significant role in neurotransmission |

| N,N-Diethylglycine | C₅H₁₃N | Similar amine functionality; used in biochemical research |

The tert-butyl substitution in this compound enhances its lipophilicity compared to simpler amino acids, facilitating better interaction with lipid bilayers and improving membrane permeability.

Propiedades

IUPAC Name |

3-(tert-butylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)8-5-4-6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSFPEXVAQWJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589653 | |

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-99-6 | |

| Record name | N-tert-Butyl-beta-alanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.